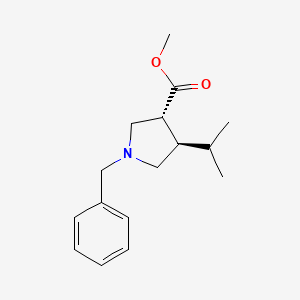

Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate

Description

Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate is a pyrrolidine-derived compound characterized by a benzyl group at the 1-position, an isopropyl substituent at the 4-position, and a methyl ester at the 3-position of the pyrrolidine ring. The trans configuration indicates stereochemical rigidity, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C16H23NO2 |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

methyl (3R,4R)-1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C16H23NO2/c1-12(2)14-10-17(11-15(14)16(18)19-3)9-13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3/t14-,15+/m1/s1 |

InChI Key |

GTOYZBDEDDTTGA-CABCVRRESA-N |

Isomeric SMILES |

CC(C)[C@H]1CN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate typically involves the esterification of 3-pyrrolidinecarboxylic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the reactants at elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate .

Chemical Reactions Analysis

Types of Reactions

Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved in its action are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a pyrrolidine core with several derivatives listed in the Catalog of Pyridine Compounds (2017). Key comparisons include:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |

|---|---|---|---|---|

| Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate (Target) | C₁₉H₂₇NO₂ | 301.43* | 1-benzyl, 4-isopropyl, 3-methyl ester | Not provided |

| (±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate | C₁₇H₂₃ClN₂O₄ | 354.83 | 1-tert-butyl, 3-methyl ester, 4-(2-chloro-5-methylpyridin-3-yl) | 1228070-72-1 |

| 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine | C₁₈H₂₂N₂O | 282.38 | 1-benzyl, 3-pyridyl (2-methoxy, 5-methyl), no ester group | 1228666-00-9 |

| tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate | C₁₆H₂₄N₂O₃ | 292.37 | 1-tert-butyl carbamate, 3-(2-methoxy-5-methylpyridin-3-yl) | 1228665-86-8 |

Notes:

- Ester vs. Carbamate Groups : The methyl ester at the 3-position distinguishes it from analogs with carbamate (e.g., tert-butyl carbamate) or pyridyl groups, which may affect solubility and metabolic stability .

- Stereochemical Rigidity : The trans configuration contrasts with (±)-trans diastereomers in analogs, suggesting differences in chiral recognition or receptor binding .

Biological Activity

Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological effects, mechanisms of action, and comparative studies related to this compound.

Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate can be synthesized through several methods involving the formation of a pyrrolidine ring followed by the introduction of functional groups. The general synthetic route includes:

- Formation of the Pyrrolidine Ring : Typically achieved via cyclization reactions using appropriate precursors such as amino acids.

- Introduction of the Benzyl Group : Accomplished through nucleophilic substitution reactions with benzyl halides.

- Introduction of the Isopropyl Group : This is done via alkylation reactions with isopropyl halides.

- Carboxylic Acid Group Introduction : Achieved through oxidation reactions.

These steps yield a compound that exhibits unique stereochemistry, which is crucial for its biological activity .

Anticonvulsant Properties

Research has indicated that compounds structurally related to methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate may possess anticonvulsant properties. For instance, studies evaluated various derivatives in animal models, showing significant protection against seizures in tests such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Notably, compounds with similar structures demonstrated median effective doses (ED50) indicating their potency compared to established anticonvulsants like valproic acid .

The mechanism by which methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate exerts its biological effects likely involves interactions with neurotransmitter systems. Specifically, it may modulate voltage-gated sodium and calcium channels and influence GABA transporter activity, which are critical pathways in seizure activity and pain modulation .

Other Biological Activities

In addition to anticonvulsant effects, this compound has potential applications in treating various neurological disorders, including anxiety and depression. Its structural analogs have been reported to exhibit protective effects against neurodegenerative diseases and improve cognitive functions in preclinical models .

Comparative Analysis

To better understand the biological significance of methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate, it is helpful to compare it with similar compounds:

| Compound Name | Structure Type | ED50 (mg/kg) | Notable Activity |

|---|---|---|---|

| Methyl trans-1-benzyl-4-isopropylpyrrolidine-3-carboxylate | Pyrrolidine derivative | TBD | Anticonvulsant |

| (3S,4S)-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid | Similar structure with methyl group | 62.14 | Anticonvulsant |

| (3S,4S)-1-Benzyl-4-tert-butylpyrrolidine-3-carboxylic acid | Similar structure with tert-butyl | TBD | Potentially neuroprotective |

The unique presence of the isopropyl group may confer distinct pharmacological properties that warrant further investigation into its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activities of related pyrrolidine derivatives:

- Anticonvulsant Activity : In a study evaluating multiple derivatives, those with similar structures showed significant anticonvulsant activity across different animal models, demonstrating potential for clinical application in epilepsy treatment .

- Neurotoxicity Assessment : Compounds were subjected to rotarod tests to evaluate neurotoxicity, revealing low toxicity profiles at therapeutic doses, suggesting safety for further development .

- Hepatotoxicity Studies : Evaluations on cell viability indicated that certain derivatives did not exhibit hepatotoxicity at concentrations relevant for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.